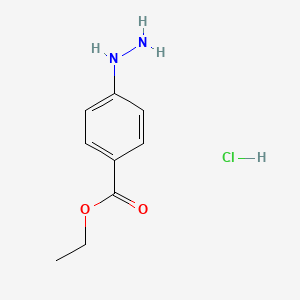

Ethyl 4-hydrazinylbenzoate hydrochloride

Description

Ethyl 4-hydrazinylbenzoate hydrochloride is an aromatic hydrazine (B178648) derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive hydrazine group attached to an ethyl benzoate (B1203000) scaffold, makes it a versatile reagent in numerous chemical transformations.

The primary significance of this compound in modern organic synthesis lies in its role as a precursor for the synthesis of various heterocyclic compounds and hydrazones, many of which exhibit important pharmacological properties. rjptonline.orgresearchgate.net The hydrazine moiety is highly nucleophilic and readily reacts with carbonyl compounds to form stable hydrazone linkages. rjptonline.orgresearchgate.net This reactivity is fundamental to its application in creating a diverse array of molecular architectures.

One of the most well-documented applications is in the synthesis of novel hydrazone derivatives. rjptonline.orgresearchgate.net For instance, it has been used as an intermediate to produce furan-2- and thiophen-2-phenylhydrazones. These resulting compounds are then studied for their interactions with biomolecules like DNA and human serum albumin (HSA), indicating their potential in the development of new therapeutic agents. researchgate.net

Furthermore, the general class of phenylhydrazines, to which this compound belongs, are highly reactive reagents used in the identification and purification of aldehydes and ketones. nih.gov They are also instrumental in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and dyes. organic-chemistry.org

A key synthetic transformation involving this compound is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. ijarsct.co.innih.gov While direct examples with the ethyl ester are less common in the provided literature, the core reactivity of the phenylhydrazine (B124118) group is central to this reaction. The general scheme involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to yield an indole.

The synthesis of pyrazoles, another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, can also be achieved using hydrazine derivatives. nih.govchim.it The reaction of a hydrazine with a 1,3-dicarbonyl compound is a common method for constructing the pyrazole (B372694) ring. nih.gov Similarly, triazoles, which are present in numerous antifungal and anticancer drugs, can be synthesized from precursors derived from hydrazine compounds. rjptonline.orgresearchgate.netchemistryjournal.net

Table 1: Key Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| CAS Number | 40566-85-6 |

| Appearance | Colorless plates |

| Solubility | Soluble in water |

This compound is a member of the larger class of hydrazinylbenzoate derivatives, which are characterized by a hydrazine group attached to a benzoic acid or benzoate core. The position of the hydrazine group on the benzene (B151609) ring (ortho, meta, or para) and the nature of the ester group or other substituents significantly influence the reactivity and properties of the molecule.

The "para" substitution in this compound provides a linear geometry that can be advantageous in the formation of specific crystal lattices and in molecular recognition processes at the active sites of biological targets. Other derivatives, such as 4-hydrazinobenzoic acid hydrochloride, share the core structure but differ in the functional group at the para position (a carboxylic acid instead of an ethyl ester). researchgate.net This difference can affect solubility, reactivity, and the potential for further chemical modifications.

The broader class of hydrazide and hydrazone derivatives are recognized as valuable synthons for a wide range of heterocyclic compounds with diverse biological and industrial applications. mdpi.com These derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. mdpi.com The specific inclusion of the ethyl benzoate moiety in this compound offers a handle for further derivatization or can influence the pharmacokinetic properties of the resulting molecules.

Research on other hydrazinobenzoic acid derivatives has shown their potential in various applications. For example, some derivatives have been explored for their antioxidant properties. nih.gov The unique combination of the hydrazine and benzoate functionalities in this compound contributes to its distinct reactivity and biological activity profile compared to other similar compounds. rjptonline.org

The future of research involving this compound and its derivatives is promising, with several key areas of investigation emerging. A significant trend in medicinal chemistry is the development of novel therapeutic agents with improved efficacy and reduced side effects. researchgate.netnih.gov Given the wide range of biological activities reported for hydrazone and heterocyclic derivatives, it is anticipated that new compounds derived from this compound will continue to be synthesized and evaluated for their potential as drugs. rjptonline.orgresearchgate.net

The development of new synthetic methodologies is another important research direction. This includes the use of green chemistry principles to create more environmentally friendly and efficient synthetic routes. sid.ir The application of artificial intelligence (AI) and machine learning in drug discovery is also a rapidly growing field. boehringer-ingelheim.commdpi.com These computational tools can be used to predict the biological activity of new molecules and to design novel compounds with desired properties, potentially accelerating the discovery of new drugs derived from this compound.

Furthermore, there is a growing interest in the development of "smart" materials and sensors. The ability of hydrazone derivatives to act as chemosensors for the detection of metal ions and other analytes is an area of active research. researchgate.net The unique electronic and structural properties of compounds derived from this compound could be exploited in the design of new materials with applications in electronics and photonics.

The exploration of new biological targets is also a key future direction. As our understanding of the molecular basis of diseases grows, new opportunities for therapeutic intervention emerge. The diverse chemical space accessible from this compound provides a rich source of new molecules for screening against these novel targets.

Table 2: Research Focus Areas for Hydrazinylbenzoate Derivatives

| Research Area | Description |

| Medicinal Chemistry | Synthesis and evaluation of new derivatives for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. |

| Organic Synthesis | Development of novel and efficient synthetic methods for the preparation of heterocyclic compounds and other complex molecules. |

| Materials Science | Exploration of the use of derivatives in the development of new materials, such as sensors, dyes, and polymers. |

| Computational Chemistry | Application of AI and molecular modeling to predict the properties and activities of new compounds and to guide their design. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOWQCBGLZWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Hydrazinylbenzoate Hydrochloride

Established Batch Synthesis Protocols

Conventional synthesis of Ethyl 4-hydrazinylbenzoate hydrochloride is typically performed in a batch-wise manner, relying on well-documented, robust chemical transformations.

The most common and established route for synthesizing this compound involves a two-step process starting from Ethyl 4-aminobenzoate (B8803810), also known as benzocaine. st-andrews.ac.uk This reductive diazotization pathway first converts the primary aromatic amine into a diazonium salt intermediate. smolecule.com This intermediate is then reduced to form the desired hydrazine (B178648) hydrochloride. st-andrews.ac.uk

The first step is the diazotization of Ethyl 4-aminobenzoate. In this reaction, the starting material is suspended in aqueous hydrochloric acid and cooled to low temperatures (typically 0–5 °C). st-andrews.ac.uksmolecule.com An aqueous solution of sodium nitrite (B80452) is then added dropwise to generate the ethyl 4-(chloro-λ³-diazenyl)benzoate diazonium salt. smolecule.com

The second step involves the reduction of this diazonium salt. A common reducing agent for this transformation is a saturated aqueous solution of sulfur dioxide. st-andrews.ac.uk The cold diazonium salt solution is added gradually to the sulfur dioxide solution, leading to the formation of the corresponding hydrazine hydrochloride. The final product precipitates from the acidic solution and can be collected via filtration. st-andrews.ac.uk

The efficiency and yield of the batch synthesis are highly dependent on careful control of reaction conditions. Optimization of these parameters is crucial to minimize the formation of byproducts and prevent the decomposition of unstable intermediates. smolecule.com

Key parameters for optimizing the synthesis include:

Temperature: Strict temperature control is critical, especially during the diazotization step. Maintaining the temperature below 10°C, and ideally between 0-5°C, is necessary to prevent the highly unstable diazonium salt from decomposing. st-andrews.ac.uksmolecule.com

pH and Acidity: The reaction is performed in the presence of excess strong acid, typically hydrochloric acid (≥3 M). smolecule.com This acidic environment stabilizes the diazonium ion and protonates the final hydrazine product, which facilitates its precipitation as the hydrochloride salt. smolecule.com

Stoichiometry: A precise 1:1 molar ratio of sodium nitrite to Ethyl 4-aminobenzoate is important to ensure complete conversion of the starting amine while minimizing the potential for nitrosative side reactions. smolecule.com

Reagent Addition: Slow, dropwise addition of sodium nitrite during diazotization and controlled, portion-wise addition of the diazonium salt solution to the reducing agent are standard procedures to manage the exothermic nature of the reactions and maintain temperature control. st-andrews.ac.uk

The final product is typically purified by recrystallization from a mixture of distilled water and concentrated hydrochloric acid, often with the use of activated charcoal to remove colored impurities. st-andrews.ac.uk

Table 1: Typical Reaction Conditions for Batch Synthesis of this compound This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Ethyl 4-aminobenzoate | Precursor amine |

| Diazotization Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | To form the diazonium salt |

| Diazotization Temp. | 0–5 °C | Stabilize diazonium salt |

| Reduction Reagent | Saturated aqueous sulfur dioxide (SO₂) | To reduce diazonium salt to hydrazine |

| Reduction Temp. | 5–10 °C | Control reduction reaction |

| Purification | Recrystallization from water/HCl | To obtain pure product |

Advanced and Sustainable Synthesis Techniques

Recent advancements in chemical synthesis have led to the development of more efficient, safer, and environmentally friendly methods. While not all have been specifically reported for this compound, they are widely applied to the synthesis of related aryl hydrazines and hydrazides.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and greater scalability. researchgate.net This technology has been successfully applied to the synthesis of arylhydrazines. rsc.orgmit.edu

For instance, a continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride involves the in situ generation of the diazonium salt followed by its reduction in a tandem loop reactor. researchgate.net This method dramatically reduces the total residence time to under 31 minutes. researchgate.net Similar principles could be applied to the synthesis of this compound, potentially offering a safer and more efficient manufacturing process by controlling the unstable diazonium intermediate in a small, well-defined reactor volume. researchgate.net Palladium-catalyzed cross-coupling reactions of aryl chlorides with hydrazine have also been adapted to continuous flow, mitigating the hazards associated with using hydrazine in the presence of transition metals at scale. mit.edu

Modern catalytic systems provide powerful alternatives to traditional synthetic methods. Nickel/photoredox dual catalysis has emerged as a robust method for forming C–N bonds, including the synthesis of arylhydrazines from aryl halides. rsc.orgrsc.org This approach can be an effective alternative to the more established Palladium-catalyzed Buchwald-Hartwig couplings. rsc.orgrsc.org

In this methodology, an aryl halide (such as an aryl bromide or chloride) is coupled with a hydrazine-derived nucleophile, like tert-butyl carbazate, in the presence of a nickel catalyst and a photoredox catalyst under irradiation with visible light. rsc.orgrsc.org This technique has been successfully implemented in continuous flow systems, allowing for rapid reaction optimization and applicability to a wide range of substrates, including various (hetero)aryl bromides and chlorides. rsc.orgrsc.org This catalytic route represents a significant departure from the classical diazotization-reduction pathway and offers a versatile method for accessing diverse arylhydrazine derivatives.

Microwave-assisted synthesis is a well-established technique in modern organic chemistry that dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles. mdpi.com While direct microwave synthesis of this compound is not prominently documented, the technique has been extensively used for the synthesis of related acid hydrazides. nih.govjaptronline.comneliti.com

Conventional methods for synthesizing hydrazides often involve a two-step process of esterification followed by treatment with hydrazine hydrate, which can require long reflux times (up to 18 hours). nih.gov In contrast, microwave-assisted methods can accomplish the synthesis of acid hydrazides from their corresponding acids in a single step and in a fraction of the time, often within minutes. nih.govjaptronline.comneliti.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their environmental credentials. nih.gov The significant reduction in reaction time and simplification of the process make microwave assistance a highly attractive and sustainable alternative for the synthesis of hydrazide and hydrazine-related compounds. mdpi.comneliti.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fenamic Acid Hydrazides This table is interactive and can be sorted by clicking on the column headers.

| Method | Reaction Steps | Reaction Time | Yield |

|---|---|---|---|

| Conventional Heating | Two Steps | 13.5–30 hours | 80–96% |

| Microwave-Assisted | One Step | 4–12 minutes | 82–96% |

Analysis of Synthetic Efficiency and Yield across Methodologies

The synthesis of this compound is accomplished through several chemical pathways, with the most prominent being the reductive diazotization of ethyl 4-aminobenzoate. st-andrews.ac.uk Alternative methods, including direct nucleophilic substitution and the use of different reducing agents, offer varying degrees of efficiency and yield. An analysis of these methodologies reveals trade-offs between yield, safety, and operational complexity.

The most widely documented method for synthesizing this compound begins with ethyl 4-aminobenzoate, commonly known as benzocaine. st-andrews.ac.uksmolecule.com This process involves two main steps: the formation of a diazonium salt, followed by its reduction. st-andrews.ac.uk

First, ethyl 4-aminobenzoate is suspended in aqueous hydrochloric acid and cooled to between 0 and 5°C. st-andrews.ac.uk A solution of sodium nitrite is then added incrementally to generate the diazonium chloride intermediate. st-andrews.ac.uksmolecule.com Following the diazotization, the reduction is traditionally carried out using a saturated aqueous solution of sulfur dioxide. st-andrews.ac.uk The diazonium salt solution is added to the sulfur dioxide solution while maintaining a temperature of 5–10°C. st-andrews.ac.uk This reduction cleaves the N≡N bond, yielding the hydrazine derivative. smolecule.com The final product is precipitated as the hydrochloride salt by adding concentrated hydrochloric acid and cooling the mixture. st-andrews.ac.uksmolecule.com This method is noted for its high efficiency, with reported yields often exceeding 85%. st-andrews.ac.uksmolecule.com Purification is typically achieved through recrystallization from a mixture of water and hydrochloric acid. st-andrews.ac.uk

To mitigate the hazards associated with using sulfur dioxide gas, alternative reducing agents have been investigated. One such alternative is ascorbic acid. smolecule.com This method also proceeds via a diazonium salt intermediate but employs ascorbic acid for the reduction step. The reaction can be conducted under milder conditions (25–40°C) compared to the sulfur dioxide method. smolecule.com While this approach enhances the safety profile of the synthesis, it generally results in a slightly lower yield, typically in the range of 70–75%. smolecule.com

Another potential synthetic route involves the reaction of ethyl 4-chlorobenzoate (B1228818) with hydrazine hydrate. smolecule.com This method relies on nucleophilic aromatic substitution, where the hydrazine displaces the chloride ion on the benzene (B151609) ring. The resulting ethyl 4-hydrazinylbenzoate is then treated with hydrochloric acid to form the stable hydrochloride salt. smolecule.com While conceptually straightforward, the efficiency of this method can be influenced by reaction conditions such as temperature and the presence of catalysts.

A further alternative pathway could involve the conversion of ethyl 4-aminobenzoate into a hydrazide derivative, followed by acidification. smolecule.com However, this route requires careful control over hydrolysis conditions to prevent the unintended cleavage of the ethyl ester group. smolecule.com

The table below provides a comparative overview of the yields for different synthetic methodologies for this compound.

| Starting Material | Key Reagents | Reducing Agent | Typical Yield (%) |

| Ethyl 4-aminobenzoate | Sodium nitrite, Hydrochloric acid | Sulfur dioxide | >85 |

| Ethyl 4-aminobenzoate | Sodium nitrite, Hydrochloric acid | Ascorbic acid | 70-75 |

| Ethyl 4-chlorobenzoate | Hydrazine hydrate, Hydrochloric acid | N/A | Data not specified |

Advanced Molecular and Supramolecular Structural Characterization

Crystallographic Analysis

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a crystalline solid. For ethyl 4-hydrazinylbenzoate hydrochloride, these studies have detailed the crystal packing and the non-covalent interactions that stabilize the structure.

Single-crystal X-ray diffraction analysis has been successfully employed to determine the molecular and supramolecular structure of this compound (E-4HB). livedna.net This technique has shown that the compound crystallizes as colorless plates, suitable for detailed structural elucidation. The analysis reveals a structure composed of ethyl 4-hydrazinylbenzoate cations and chloride anions linked through an extensive network of hydrogen bonds. livedna.net

This compound crystallizes in the triclinic space group P-1. livedna.net This crystal system is characterized by three unequal axes and three unequal angles. The specific unit cell parameters have been precisely determined, providing the fundamental dimensions of the repeating unit in the crystal lattice. livedna.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9566 (4) |

| b (Å) | 7.4498 (6) |

| c (Å) | 23.5349 (17) |

| α (°) | 84.323 (3) |

| β (°) | 84.521 (3) |

| γ (°) | 80.257 (3) |

| Volume (ų) | 1020.95 (13) |

Spectroscopic Characterization in Academic Contexts

Spectroscopic methods provide complementary information to crystallographic analysis by probing the electronic and vibrational properties of the molecule. For this compound, NMR and FT-IR spectroscopy have been used to confirm its molecular structure.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution. The analysis of this compound has provided characteristic chemical shifts corresponding to the different nuclei within the molecule.

¹H NMR Data The proton NMR spectrum shows distinct signals for the aromatic protons, the ethyl group protons, and the protons of the hydrazinyl group.

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | 1.29 |

| -CH₂- (ethyl) | 4.25 |

| Aromatic C-H | 6.91 |

| Aromatic C-H | 7.83 |

| N-H | 8.63 |

| N-H₃⁺ | 10.42 |

¹³C NMR Data The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | 14.1 |

| -CH₂- (ethyl) | 60.6 |

| Aromatic C | 112.5 |

| Aromatic C | 123.3 |

| Aromatic C | 131.0 |

| Aromatic C | 152.0 |

| C=O (carbonyl) | 165.4 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound shows characteristic bands for the N-H, C=O, C-O, and aromatic C-H bonds.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3241 |

| Aromatic C-H stretch | 3031 |

| C=O stretch (ester) | 1709 |

| C-O stretch (ester) | 1281 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elemental composition of a compound. For this compound, this technique would be used to verify the mass of the organic cation, Ethyl 4-hydrazinylbenzoate. The protonated molecule is the species typically observed.

The molecular formula for the cationic component is C9H12N2O2, which has a monoisotopic mass of approximately 180.09 Da. nih.gov The complete salt, with the formula C9H13ClN2O2, has a molecular weight of about 216.67 g/mol . smolecule.com In a typical mass spectrometry experiment, the instrument would be calibrated to detect the peak corresponding to the cation, confirming the core molecular structure before further detailed structural analysis.

| Attribute | Value |

|---|---|

| Molecular Formula (Salt) | C9H13ClN2O2 |

| Molecular Weight (Salt) | 216.67 g/mol smolecule.com |

| Molecular Formula (Cation) | C9H12N2O2 |

| Monoisotopic Mass (Cation) | 180.089877630 Da nih.gov |

Elucidation of Non-Covalent Interactions and Supramolecular Architecture

Hydrogen Bonding Networks (N-H…O, C-H…O, C-H…π, N-H…N, N-H…Cl)

X-ray diffraction studies have provided a definitive look at the extensive hydrogen bonding within the crystal structure of this compound. researchgate.net The primary interactions observed are strong N-H···N and N-H···Cl hydrogen bonds, which are fundamental to the supramolecular assembly. researchgate.netst-andrews.ac.uk

Key findings from crystallographic analysis indicate:

N-H···N Bonds: The component ions are linked by two distinct N-H···N hydrogen bonds. researchgate.net

N-H···Cl Bonds: A significant network of eight N-H···Cl hydrogen bonds further connects the molecules. researchgate.netst-andrews.ac.uk

Supramolecular Sheets: These hydrogen bonds collectively organize the molecules into complex sheets. A notable feature of this arrangement is that each chloride ion serves as an acceptor for four different N-H···Cl hydrogen bonds, creating a highly stable, interconnected network. researchgate.netst-andrews.ac.uk

While the outline includes N-H…O, C-H…O, and C-H…π interactions, detailed analysis of the primary crystal structure data for this compound emphasizes the dominant role of the N-H···N and N-H···Cl bonds in forming the observed architecture. researchgate.netst-andrews.ac.uk

| Interaction Type | Description | Reference |

|---|---|---|

| N-H···N | Two distinct hydrogen bonds linking ionic components. | researchgate.net |

| N-H···Cl | Eight hydrogen bonds creating extensive networks. Each Cl⁻ ion accepts four bonds. | researchgate.netst-andrews.ac.uk |

Aromatic π-Stacking and Other Weak Intermolecular Forces

Beyond the robust hydrogen bonding network, the supramolecular structure is reinforced by weaker, yet significant, aromatic π-π stacking interactions. st-andrews.ac.uk These interactions occur between the phenyl rings of adjacent molecules.

The geometry of these stacking interactions has been precisely determined:

Ring-Centroid Separation: The distance between the centers of stacked aromatic rings is 3.7224(14) Å. st-andrews.ac.uk

Perpendicular Distance: The shortest perpendicular distance from the centroid of one ring to the plane of the adjacent ring is 3.3006(10) Å. st-andrews.ac.uk

Ring Slippage: This geometry corresponds to a ring slippage of 1.72 Å. st-andrews.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Ring-Centroid Separation | 3.7224(14) Å | st-andrews.ac.uk |

| Shortest Perpendicular Distance | 3.3006(10) Å | st-andrews.ac.uk |

| Ring Slippage | 1.72 Å | st-andrews.ac.uk |

Application of Non-Covalent Interaction (NCI) Index Analysis

To further elucidate and visualize the complex web of intermolecular forces, computational methods such as Non-Covalent Interaction (NCI) index analysis are employed. NCI analysis is a powerful tool based on electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgchemtools.org It generates intuitive 3D maps of non-covalent interactions. wikipedia.org

In these visualizations:

Strong, Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored isosurfaces.

Weak van der Waals Interactions: Are typically shown in green.

Repulsive Steric Clashes: Are represented by red isosurfaces. chemtools.org

Chemical Reactivity and Derivatization Pathways

Formation of Hydrazone Derivatives

The primary amine of the hydrazine (B178648) group in Ethyl 4-hydrazinylbenzoate hydrochloride is highly nucleophilic and serves as a key functional group for derivatization.

This compound readily undergoes condensation reactions with various aldehydes and ketones, typically under acidic conditions, to yield the corresponding hydrazone derivatives. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Phenylhydrazines are highly reactive reagents commonly employed in the identification and purification of aldehydes and ketones. st-andrews.ac.uk

The general scheme for this reaction is the formation of a C=N double bond, creating a stable and often crystalline hydrazone product. This reactivity is a cornerstone of hydrazine chemistry and provides a straightforward method for synthesizing diverse molecular scaffolds. researchgate.net

Table 1: Examples of Hydrazone Synthesis via Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | General Aldehyde (R-CHO) | (E)-ethyl 4-(2-benzylidenehydrazinyl)benzoate | researchgate.net |

| This compound | General Ketone (R-CO-R') | (E)-ethyl 4-(2-propylidenehydrazinyl)benzoate | st-andrews.ac.uk |

Capitalizing on the condensation reaction, specific and biologically relevant hydrazone analogs can be synthesized. Research has demonstrated the use of this compound as an intermediate to produce furan-2- and thiophen-2-phenylhydrazones from their corresponding aldehydes. researchgate.netresearchgate.net

For instance, the reaction of this compound with furan-2-carbaldehyde is conducted by dissolving the hydrochloride salt in distilled water, followed by the addition of the aldehyde. The resulting product, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, precipitates from the solution and can be collected by filtration. st-andrews.ac.uk A similar pathway is employed for the synthesis of the thiophene (B33073) analog, (E)-ethyl 4-(2-(thiophen-2-ylmethylene)hydrazinyl)benzoate. researchgate.net These specific derivatives are of interest for their potential interactions with biomolecules. researchgate.net

Heterocyclic Compound Synthesis

The hydrazine functional group is a critical building block for the synthesis of various nitrogen-containing heterocyclic systems.

Thiazole (B1198619) derivatives can be synthesized using precursors derived from hydrazine compounds. A common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiosemicarbazide (B42300) with an α-halocarbonyl compound. nih.govnih.gov To access these derivatives from this compound, it would first be converted to a thiosemicarbazide derivative. This intermediate can then undergo cyclization with various α-haloketones or α-haloesters to form the thiazole ring. nih.govmdpi.com

The general pathway involves the reaction of a hydrazine with a thiocyanate (B1210189) source to form a thiosemicarbazide, which then reacts with a compound like ethyl 2-chloroacetoacetate to yield a hydrazinyl-thiazole scaffold. nih.govnih.gov This approach allows for the introduction of the ethyl benzoate (B1203000) moiety onto a thiazole core.

This compound serves as a foundational precursor for more complex heterocyclic structures like pyrazole (B372694) acyl thioureas. The synthesis is a multi-step process that begins with the formation of a pyrazole ring. nih.gov Typically, a phenylhydrazine (B124118) derivative is reacted with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct the initial pyrazole core. researchgate.netdoaj.org

Following the pyrazole formation, the structure undergoes further functionalization. This includes steps such as formylation, oxidation, and acylation to generate a pyrazole-4-carbonyl chloride intermediate. nih.gov This reactive intermediate is then treated with ammonium (B1175870) thiocyanate to produce a carbonyl isothiocyanate. The final step involves the reaction of this isothiocyanate with various amines to yield the target pyrazole acyl thiourea (B124793) derivatives. nih.gov

The most direct application of this compound in heterocycle synthesis is in the formation of pyrazole rings. The Knorr pyrazole synthesis and related methodologies involve the cyclocondensation of a hydrazine derivative with a compound containing two electrophilic centers, typically a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comorientjchem.org

The reaction proceeds by the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. nih.govmdpi.com A wide variety of substrates, including β-diketones, β-ketoesters, and α,β-unsaturated ketones, can be reacted with arylhydrazines like this compound to produce highly substituted pyrazole derivatives. mdpi.comorganic-chemistry.org This method is highly regioselective and provides a robust route to 1,3,5-trisubstituted pyrazoles. mdpi.comorientjchem.org

Table 2: Reagents for Pyrazole Synthesis from Hydrazine Derivatives

| Reagent Class | Specific Example | Resulting Core Structure | Reference |

|---|---|---|---|

| 1,3-Diketones | Acetylacetone | 1-Aryl-3,5-dimethylpyrazole | orientjchem.org |

| β-Ketoesters | Ethyl acetoacetate | 1-Aryl-3-methyl-5-pyrazolone | nih.gov |

| α,β-Unsaturated Ketones | Chalcones | 1-Aryl-3,5-diaryl-2-pyrazoline (oxidized to pyrazole) | mdpi.com |

Polymer Chemistry Applications

While specific literature detailing the incorporation of this compound into polymer chains is not extensively documented in the reviewed sources, its bifunctional nature suggests potential applications in polymer synthesis. The hydrazine group provides a reactive site for polycondensation reactions.

Aromatic polyamides are high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govmdpi.com Their synthesis typically involves the polycondensation of aromatic diamines with aromatic diacid chlorides. mdpi.comresearchgate.net Hydrazine and its derivatives can also be used as the diamine component, leading to the formation of polyhydrazides, which are a subclass of polyamides. These polymers can be synthesized via low-temperature solution polycondensation. researchgate.net

Theoretically, this compound could be incorporated into polyamide structures in several ways. If converted to a dihydrazide derivative, it could serve as a monomer. Alternatively, it could be used as a monofunctional reagent to cap polymer chain ends, thereby controlling molecular weight. The presence of the ester group also offers a site for post-polymerization modification.

The core reaction for forming aromatic polyamides is the polycondensation between a diamine (or dihydrazide) and a dicarboxylic acid chloride. researchgate.net This reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc). researchgate.net The nucleophilic amine or hydrazine groups attack the electrophilic carbonyl carbons of the acid chloride, eliminating hydrogen chloride and forming an amide linkage.

This compound, possessing a nucleophilic hydrazine group, is reactive towards acyl chlorides. smolecule.comrsc.org It could potentially react with dicarboxylic acid chlorides, such as isophthaloyl chloride or terephthaloyl chloride, in a polycondensation reaction if another reactive site on the molecule is present or introduced. This would lead to the formation of a polyester-polyamide or a polyhydrazide, incorporating the benzoate moiety into the polymer backbone.

Other Mechanistic Transformations

The primary reactivity of the hydrazine group in this compound is expressed through nucleophilic reactions. smolecule.com One of the most common transformations is its reaction with carbonyl compounds. Under acidic conditions, the hydrazine derivative reacts with aldehydes or ketones in a nucleophilic addition-elimination (condensation) reaction to form stable hydrazone derivatives. smolecule.comresearchgate.netresearchgate.net This reaction is a cornerstone of its use in synthetic chemistry.

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of a hydrazone.

This compound serves as a valuable intermediate or building block for creating more complex molecules. smolecule.com Its utility is demonstrated in its use to synthesize various hydrazone derivatives which themselves have interesting pharmacological properties. smolecule.comresearchgate.net For example, it has been used as an intermediate to produce furan-2- and thiophen-2-phenylhydrazones from their corresponding aldehydes. researchgate.netresearchgate.net These resulting hydrazones are then used in further studies, such as investigating their interactions with biological macromolecules. researchgate.net This highlights the role of this compound as a foundational synthon for generating a library of diverse organic compounds. smolecule.com

Data Tables

Table 1: Summary of Chemical Reactivity

| Reaction Type | Reactant Class | Resulting Scaffold/Product | Section Reference |

|---|---|---|---|

| Cyclocondensation | Substituted Pyrimidines | Pyrazolopyrimidine Derivatives | 4.2.4 |

| Cyclocondensation | 1,3-Dicarbonyl Compounds | Pyrazole Intermediates | 4.2.4 |

| Substitution/Cyclization | 6-Chloropurines | Hydrazinylpurines / Purine Analogs | 4.2.4 |

| Polycondensation | Dicarboxylic Acid Chlorides | Aromatic Polyamides (Polyhydrazides) | 4.3.1, 4.3.2 |

| Nucleophilic Addition | Aldehydes, Ketones | Hydrazones | 4.4.1 |

| Derivatization | Heterocyclic Aldehydes | Diverse Phenylhydrazones | 4.4.2 |

Computational Chemistry and Theoretical Investigations of Ethyl 4 Hydrazinylbenzoate Hydrochloride

Computational chemistry and theoretical studies provide profound insights into the molecular behavior of Ethyl 4-hydrazinylbenzoate hydrochloride (E-4HB). These investigations elucidate its interactions with biological systems and detail its intrinsic electronic and structural properties, which are crucial for its application in medicinal chemistry and materials science.

Utility As a Key Synthetic Intermediate

Precursor for the Development of Bioactive Compounds

The molecular framework of Ethyl 4-hydrazinylbenzoate hydrochloride is frequently employed in the synthesis of compounds with significant biological activities. Its derivatives have been extensively investigated for their therapeutic potential.

This compound is a key precursor in the development of novel anti-cancer agents, primarily through the synthesis of various heterocyclic compounds and hydrazones. The hydrazine (B178648) group (-NHNH2) is highly nucleophilic and readily reacts with electrophilic centers, making it a versatile handle for constructing complex molecular architectures.

One primary mechanistic route involves the condensation reaction of the hydrazine moiety with aldehydes or ketones to form hydrazones. These hydrazones can serve as final products or as intermediates for further cyclization. For instance, the reaction of 4-hydrazinobenzoic acid (derived from the hydrolysis of the ethyl ester) with various aldehydes yields a series of hydrazone derivatives. sci-hub.se

Furthermore, the compound is instrumental in building heterocyclic systems known for their anti-proliferative properties, such as pyrazoles and fused pyrimidine (B1678525) structures. The general mechanism for pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by the elimination of water to form a hydrazone intermediate. A subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.

Derivatives based on this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7). nih.gov The mechanism of action for many of these synthesized compounds involves the induction of apoptosis. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives synthesized from related precursors have shown inhibitory activity against key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.org

| Compound Class | Synthetic Precursors | Mechanism of Formation | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Hydrazones | 4-Hydrazinobenzoic acid, Aldehydes | Condensation | Cytotoxicity against HCT-116 & MCF-7 cells | sci-hub.se |

| Pyrazoles | Hydrazine derivative, 1,3-Dicarbonyl compounds | Cyclocondensation | Tubulin Polymerization Inhibition, PI3 Kinase Inhibition | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carbonitrile derivative | Cyclization | EGFR & VEGFR-2 Inhibition | nih.govfrontiersin.org |

The hydrazine functional group is a cornerstone in the synthesis of various heterocyclic compounds that exhibit a broad spectrum of anti-infective properties, including antibacterial and antifungal activities. smolecule.com this compound serves as a ready source for this key functional group.

The synthesis of 1,2,4-triazolethiones is a prominent example. The mechanism begins with the reaction of a hydrazine derivative with carbon disulfide (CS2) in an alkaline medium to form a hydrazinecarbodithioate salt. Upon heating with hydrazine hydrate, this intermediate undergoes intramolecular cyclization, eliminating hydrogen sulfide (B99878) to yield the 4-amino-1,2,4-triazole-5-thione ring system. nih.gov This triazole core is found in numerous compounds with significant biological activity.

Similarly, thiazolotriazole derivatives can be prepared. These fused heterocyclic systems are designed based on known anti-infective scaffolds and are synthesized to target essential microbial enzymes, such as enoyl-[acyl-carrier-protein] reductase, a key enzyme in bacterial fatty acid synthesis. nih.gov The synthetic strategy often involves the reaction of a triazolethione with an α-haloketone, leading to the formation of the fused thiazole (B1198619) ring. The inherent reactivity of the hydrazine precursor is central to building the initial triazole ring, which is then elaborated into the final, more complex anti-infective agent.

This compound is a valuable intermediate for the rational design of enzyme inhibitors targeting essential metabolic pathways absent in humans, a key strategy for developing selective antimicrobial agents. The lysine (B10760008) biosynthesis pathway in bacteria and plants, specifically the diaminopimelate (DAP) pathway, is a prime target as it is essential for bacterial cell wall construction and protein synthesis. nih.gov

A powerful mechanistic approach to inhibiting these enzymes involves creating substrate or product analogues where a key amine group (-NH2) is replaced by a hydrazine group (-NHNH2). Research has shown that such molecules can act as potent, slow-binding inhibitors. bristol.ac.uk For example, hydrazino-analogues of the product of N-Succinyl diaminopimelate aminotransferase (DAP-AT), a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme in the DAP pathway, have been developed. bristol.ac.uk

The proposed mechanism of inhibition involves the hydrazine group, a potent nucleophile, interacting with the enzyme's active site. It can form a stable complex, potentially with the PLP cofactor, effectively blocking the enzyme's catalytic cycle. Given that this compound provides a stable scaffold containing the crucial hydrazine moiety, it represents an ideal starting point for the synthesis of these sophisticated enzyme inhibitors.

Applications in Agrochemical Development

The principles of targeting unique biosynthetic pathways extend from medicine to agriculture, where the goal is to develop selective herbicides that affect weeds but not crops or animals.

The lysine biosynthesis (DAP) pathway is an attractive and relatively untapped target for the development of new herbicides. nih.govresearchgate.net Since this pathway is essential for plant growth but absent in mammals, its inhibitors are expected to have low toxicity to humans. The over-reliance on a small number of herbicide modes of action has led to widespread resistance, making novel targets like the DAP pathway critically important. researchgate.net

As established, hydrazine-containing compounds can be potent inhibitors of DAP pathway enzymes like DAP-AT. bristol.ac.uk Therefore, this compound is a key synthetic intermediate for producing new agrochemicals. The development of herbicidal inhibitors involves designing molecules that can effectively block enzymes such as dihydrodipicolinate synthase (DHDPS), the first and rate-limiting enzyme in the pathway. nih.gov

The synthetic mechanism involves using the ethyl 4-hydrazinylbenzoate core to construct molecules that mimic the natural substrates or allosteric inhibitors of these enzymes. The hydrazine group is pivotal, intended to interact with the enzyme's active site to cause inhibition. By modifying the rest of the molecule, chemists can optimize properties like uptake by the plant, translocation to the target site, and binding affinity to the target enzyme, thereby creating effective and selective herbicides.

| Application Area | Target Pathway | Target Enzyme (Example) | Inhibitor Design Strategy | Role of Hydrazine Moiety | Reference |

|---|---|---|---|---|---|

| Anti-Infectives | Bacterial Lysine Biosynthesis | DAP-AT | Substrate/Product Analogue | Acts as a potent nucleophile to inhibit enzyme | bristol.ac.uk |

| Herbicides | Plant Lysine Biosynthesis | DHDPS, DAP-AT | Substrate/Allosteric Site Analogue | Forms the core of the inhibitory molecule | nih.govresearchgate.net |

Role in Advanced Materials Science

While the primary applications of this compound are in the life sciences, the phenylhydrazine (B124118) core structure has potential uses in materials science, particularly in polymer chemistry. Phenylhydrazine and its derivatives can be used as monomers or co-monomers in the synthesis of functional polymers.

For example, copolymers with nanostructures and electrical conductivity have been synthesized via the chemical oxidative polymerization of phenyl hydrazine hydrochloride with 4,4′-diaminodiphenyl sulfone. e-journals.in In another study, a terpolymer of p-phenylenediamine, phenylhydrazine, and formaldehyde (B43269) was synthesized and characterized, demonstrating specific solubility profiles and spectral properties. nih.gov

By analogy, this compound could serve as a monomer for creating novel polymers and copolymers. The mechanism of polymerization could involve oxidative coupling or condensation reactions. The presence of the ethyl ester group offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, or the attachment of other functional moieties. This suggests a potential, though less explored, avenue for this compound in the development of advanced materials.

Synthesis of Functional and Conductive Polymeric Materials

While direct, extensive research on the use of this compound for the synthesis of conductive polymers is not widely documented, its chemical structure provides a strong basis for its potential as a monomer in creating functional polymeric materials. The core principle lies in the reactivity of its hydrazine (-NHNH₂) group.

Hydrazine and its derivatives are well-known reactants in polycondensation reactions. Specifically, they can react with dicarbonyl compounds (such as dialdehydes or diketones) to form polyhydrazones, a class of polymers containing the C=N-N=C linkage in their backbone. This reaction is a stable and efficient way to build long polymer chains.

The structure of this compound makes it a suitable candidate for such polymerization. The resulting polyhydrazone would incorporate the aromatic benzoate (B1203000) group into the polymer backbone. Aromatic rings are a fundamental component of most intrinsically conducting polymers (ICPs), such as polyaniline, polypyrrole, and polythiophene, as they provide the conjugated π-electron system necessary for electrical conductivity. wikipedia.orgnih.gov

The synthesis of polymers using this monomer could proceed via several steps:

Polycondensation: Reaction of this compound with a dialdehyde (B1249045) would yield a poly(hydrazone-ester).

Hydrolysis (optional): The ethyl ester groups along the polymer chain could be hydrolyzed to carboxylic acid groups, creating a functional polymer with altered solubility and the ability to chelate metals or participate in further reactions.

Oxidation/Doping: The resulting polymer, with its extended conjugation of aromatic rings and hydrazone linkages, could potentially be made conductive through chemical or electrochemical oxidation (doping). This process removes electrons from the polymer backbone, creating charge carriers (polarons and bipolarons) that allow for the flow of electricity. wikipedia.org

Polymers containing hydrazone linkages are also known for their functionality, including their ability to form complexes with metal ions and their responsiveness to stimuli like pH, which can be useful in designing "smart" materials. The incorporation of the ethyl benzoate moiety offers a site for further post-polymerization modification, allowing for the fine-tuning of the material's properties. mdpi.com

Application as an Analytical Derivatizing Agent (for related compounds)

Hydrazine-containing reagents are widely used as derivatizing agents in analytical chemistry, particularly for the detection of carbonyl compounds (aldehydes and ketones). mdpi.com The reaction between a hydrazine and a carbonyl group forms a stable hydrazone derivative. This process is crucial when the original carbonyl compounds lack a suitable chromophore or fluorophore, making them difficult to detect using common analytical techniques like UV-Vis or fluorescence spectroscopy. The derivatization introduces a part of the molecule that is easily detectable, thereby enhancing the sensitivity and selectivity of the analysis.

While specific studies detailing this compound as a derivatizing agent are limited, extensive research on the closely related compound, 4-hydrazinobenzoic acid (HBA) , demonstrates the utility of this chemical scaffold for such applications. The underlying principle of hydrazone formation is identical for both compounds.

Use in Chromatographic Techniques (e.g., HPLC-UV, LC-MS) for Aldehyde Analysis

The analysis of low-molecular-weight aldehydes in various samples, such as food, beverages, and biological fluids, is of significant interest. These compounds are often volatile and lack strong UV absorbance. Derivatization with a hydrazine reagent addresses these challenges.

Studies using 4-hydrazinobenzoic acid (HBA) have shown it to be an advantageous derivatizing agent for aldehyde analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov The primary amine in the hydrazine group of HBA reacts with the carbonyl group of an aldehyde to form a stable imine (hydrazone). nih.gov

Key advantages of using an HBA-type reagent include:

Stability and Solubility: The reagent shows good stability and solubility in water and other solvents. nih.govnih.gov

High Selectivity and Sensitivity: It reacts selectively with carbonyl compounds, and the resulting hydrazone has strong UV absorbance, leading to high sensitivity. nih.govnih.gov

Cleaner Extracts: The derivatization can be combined with extraction techniques like gas-diffusion microextraction (GDME), resulting in a clean extract containing the derivatives, ready for analysis. nih.gov

In a typical HPLC-UV application, the separation of HBA-aldehyde derivatives is performed on a C18 column, and detection is carried out at a wavelength where the hydrazone derivative absorbs strongly (e.g., 320 nm). nih.gov This method has been successfully applied to determine formaldehyde and acetaldehyde (B116499) in alcoholic beverages. nih.govnih.gov

Furthermore, the HBA-aldehyde derivatives have been analyzed by LC-MS, which confirms the identity of each compound through its mass-to-charge ratio, providing an additional layer of certainty to the analysis. nih.govnih.gov

Below is a table summarizing typical analytical conditions and results from studies using the related compound, 4-hydrazinobenzoic acid (HBA), for aldehyde analysis.

| Parameter | HPLC-UV | LC-MS |

| Derivatizing Agent | 4-hydrazinobenzoic acid (HBA) | 4-hydrazinobenzoic acid (HBA) |

| Analytes | Low-molecular-weight aldehydes (e.g., Formaldehyde, Acetaldehyde) | HBA-aldehyde derivatives |

| Detection Method | UV Spectrophotometry (at 320 nm) | Mass Spectrometry |

| Key Finding | Limits of detection (LODs) below 0.5 mg L⁻¹ | Confirmed identification of each derivative by mass |

| Application | Analysis of aldehydes in alcoholic beverages | Structural confirmation of derivatives |

| Data derived from studies on the related compound 4-hydrazinobenzoic acid (HBA). nih.gov |

Application in Capillary Electrophoresis for Carbonyl Detection

Capillary electrophoresis (CE) is another powerful separation technique that can be used for the analysis of derivatized carbonyl compounds. CE offers high separation efficiency and requires only small sample volumes.

The use of 4-hydrazinobenzoic acid (HBA) as a derivatizing agent has been successfully demonstrated for the analysis of aldehydes using Capillary Electrophoresis with Diode Array Detection (CE-DAD). nih.govnih.gov The derivatization reaction is the same as for HPLC, forming stable and detectable hydrazones.

This approach is particularly valuable as it can be combined with sample preparation techniques like gas-diffusion microextraction (GDME). This combination is effective for complex samples because GDME helps to eliminate the interference of ions and other inorganic constituents that can disrupt CE analysis. nih.govnih.gov The successful application of HBA in CE for determining aldehydes in complex matrices highlights the potential of this compound for similar applications, given its shared reactive hydrazine moiety. nih.gov

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-hydrazinylbenzoate hydrochloride?

Methodological Answer: this compound is synthesized via condensation reactions. A representative protocol involves reacting hydrazine derivatives with ethyl 4-aminobenzoate under acidic conditions. For example, in a study, it was condensed with furan-2-carbaldehyde in ethanol at 40–50°C for 12–24 hours, yielding a derivative (EFHB) with 80% efficiency. Key steps include:

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization employs multi-modal spectroscopy:

- FT-IR : Peaks at ~3259 cm⁻¹ (N-H stretch), 1701 cm⁻¹ (C=O ester), and 1678 cm⁻¹ (C=N imine) confirm functional groups.

- NMR :

- ¹H NMR : Signals at δ 1.28 (t, -CH₃), 4.21 (q, -CH₂-), and 7.03–7.84 ppm (aromatic protons) resolve substituent positions.

- ¹³C NMR : Peaks at δ 14.3 (CH₃), 59.8 (CH₂), and 165.6 ppm (ester C=O) validate the backbone structure.

- Mass spectrometry : [M + 1]⁺ at m/z 259.11 confirms molecular weight .

Q. What biological activities are associated with this compound?

Methodological Answer: Preliminary studies indicate:

- Antimicrobial activity : Tested via agar diffusion assays against E. coli and S. aureus (zone-of-inhibition metrics).

- Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity).

- Mechanistic insights : Molecular docking predicts interactions with human serum albumin (HSA), suggesting drug delivery applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Methodological Answer: Optimization involves:

- Temperature control : Higher temperatures (60–80°C) accelerate condensation but may degrade heat-sensitive substituents.

- Catalyst screening : Acidic catalysts (e.g., HCl) improve hydrazone formation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient aldehydes.

- Yield monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How to analyze interactions between this compound and biological targets?

Methodological Answer:

- Fluorescence quenching : Measure HSA binding affinity by titrating the compound into HSA solutions and monitoring emission spectra (λₑₓ = 280 nm).

- Molecular docking : Use AutoDock Vina to simulate binding poses; validate with RMSD values (<2.0 Å indicates reliable predictions).

- Circular dichroism : Track conformational changes in HSA upon ligand binding .

Q. How to address stability and storage challenges for this compound?

Methodological Answer:

- Stability assays : Perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH).

- Storage recommendations : Store at −20°C in airtight, light-resistant containers with desiccants.

- Decomposition analysis : Use LC-MS to identify degradation products (e.g., hydrazine byproducts) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. resazurin).

- Structural analogs : Test derivatives to isolate substituent effects (e.g., halogenation’s impact on cytotoxicity).

- Dose-response validation : Replicate studies with controlled compound purity (≥95% by HPLC) .

Q. What structural analogs of this compound show comparable or enhanced activity?

Methodological Answer: Key analogs and their properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.